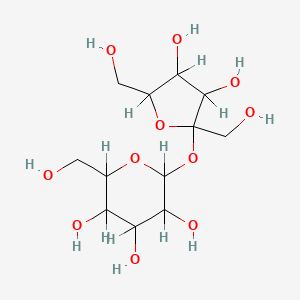

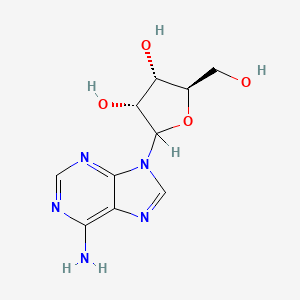

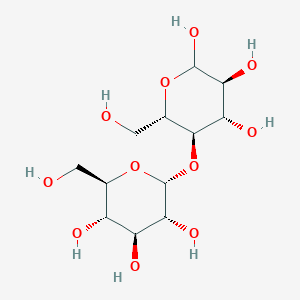

Hex-2-ulofuranosyl hexopyranoside

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-2-ulofuranosyl hexopyranoside can be isolated from the aerial parts of plants such as Capparis decidua . The plant material is dried, powdered, and extracted using cold maceration with 80% methanol for 48 hours . The extract is then subjected to various chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of sucrose from sugarcane or sugar beet. The process includes crushing the plant material, extracting the juice, and purifying the sucrose through crystallization .

Chemical Reactions Analysis

Types of Reactions

Hex-2-ulofuranosyl hexopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Hex-2-ulofuranosyl hexopyranoside has numerous applications in scientific research:

Chemistry: It is used as a standard for the analysis of organic elements.

Biology: It serves as a bacterial metabolite and is involved in various metabolic pathways.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: It is widely used in the food industry as a sweetener and preservative.

Mechanism of Action

Hex-2-ulofuranosyl hexopyranoside exerts its effects through various molecular targets and pathways. It interacts with enzymes involved in carbohydrate metabolism, influencing energy production and storage . It also affects cellular signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Hex-2-ulofuranosyl hexopyranoside is unique due to its specific structure and properties. Similar compounds include:

- Alpha-D-xylopyranose

- 2-O-methyl-D-mannopyranosa

- Saligenin-beta-D-glucopyranoside

- Methyl beta-D-galactoside

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

CAS No. |

79324-70-2 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9+,10+,11-,12+/m1/s1 |

InChI Key |

CZMRCDWAGMRECN-VJRJJCRKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

physical_description |

Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)

![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)

![[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7776289.png)